molecular formula C17H22Cl2N2O4S B4236726 1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

Cat. No. B4236726
M. Wt: 421.3 g/mol
InChI Key: HUZHMAUCVLUFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that include sulfonyl piperidines, which are known for their diverse range of biological activities. This class of compounds is significant in medicinal chemistry due to their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of chlorobenzenesulfonyl chloride with piperidine or similar nitrogen-containing heterocycles, followed by further functionalization or substitution reactions to introduce additional functional groups (Khalid et al., 2013). These steps are often performed under dynamic pH control in aqueous media, utilizing bases like sodium hydride (NaH) and solvents such as dimethyl formamide (DMF).

Molecular Structure Analysis

Crystallographic studies of structurally similar compounds reveal that piperidine rings tend to adopt a chair conformation, and the geometry around the sulfur atom of the sulfonyl group is typically distorted tetrahedral. X-ray diffraction studies confirm these structural features, showcasing the molecular intricacies of such compounds (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonyl piperidines includes their participation in nucleophilic substitution reactions, where the sulfonyl group plays a crucial role. These compounds can undergo various transformations, such as sulfonation and reactions with electrophiles, to yield a wide range of derivatives with different biological activities (Vinaya et al., 2009).

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O4S/c18-13-5-6-15(19)16(9-13)26(23,24)21-7-1-3-12(11-21)17(22)20-10-14-4-2-8-25-14/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHMAUCVLUFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Reactant of Route 2
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.